8-Methoxy-6-methylquinolin-4-amine
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Overview
Description
8-Methoxy-6-methylquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C11H12N2O. It is a derivative of quinoline, characterized by the presence of a methoxy group at the 8th position, a methyl group at the 6th position, and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-6-methylquinolin-4-amine typically involves the reaction of 4-alkoxy-6-methoxy-2-nitroanilines with acrolein via the Skraup synthesis in the presence of arsenic(V) oxide and o-phosphoric acid at 100°C . Another method involves the reaction of nitroanilines with methylvinylketone in the presence of o-phosphoric acid at 100°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-6-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with modified functional groups .
Scientific Research Applications
8-Methoxy-6-methylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-6-methylquinolin-4-amine involves its interaction with various molecular targets. In the context of its antimalarial activity, it is believed to interfere with the heme detoxification process in Plasmodium parasites, similar to other quinoline-based antimalarials . The compound may also inhibit the synthesis of nucleic acids and proteins in microbial cells, contributing to its antimicrobial effects .
Comparison with Similar Compounds
8-Amino-6-methoxyquinoline: Shares structural similarities but differs in the position and type of substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Uniqueness: 8-Methoxy-6-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-methoxy-6-methylquinolin-4-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-9(12)3-4-13-11(8)10(6-7)14-2/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
CPDWGEOGUWFVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)OC)N |
Origin of Product |
United States |
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